Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate
Description
Properties
CAS No. |
853329-88-1 |
|---|---|
Molecular Formula |
C16H16N2O6 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
methyl 2-[3-[5-(3-nitrophenyl)furan-2-yl]propanoylamino]acetate |
InChI |
InChI=1S/C16H16N2O6/c1-23-16(20)10-17-15(19)8-6-13-5-7-14(24-13)11-3-2-4-12(9-11)18(21)22/h2-5,7,9H,6,8,10H2,1H3,(H,17,19) |
InChI Key |
VHJWSBGZAOEBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three key intermediates:
- 5-(3-Nitrophenyl)furan-2-carbaldehyde (CAS 13148-43-1), serving as the aromatic core.
- 3-Aminopropanoic acid derivatives for the propanamide backbone.
- Methyl glycinate for the ester-terminated acetamide group.
The convergent synthesis strategy involves:
- Functionalization of the furan core.
- Chain elongation via amidation.
- Esterification or protection/deprotection sequences.
Stepwise Preparation Methods
Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde
This intermediate is synthesized via Vilsmeier-Haack formylation of 3-nitrophenyl-substituted furan.
Propanamide Chain Installation
The aldehyde undergoes Wittig olefination to introduce a propenyl group:
- Reagents : Triphenylphosphine, ethyl bromoacetate.
- Conditions : Reflux in THF for 12 h under nitrogen.
- Intermediate : Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)propenoate (yield: 65%).
Hydrogenation reduces the double bond:
- Catalyst : 10% Pd/C in ethanol.
- Conditions : H₂ atmosphere (1 atm), 25°C, 6 h.
- Product : Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)propanoate (yield: 89%).
Amidation with Methyl Glycinate
The ester is hydrolyzed to the carboxylic acid:
- Reagents : 2 M NaOH in ethanol/water (1:1).
- Conditions : Reflux for 3 h.
Amide coupling uses N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
- Molar Ratio : Acid:glycine methyl ester:DCC:DMAP = 1:1.2:1.1:0.05.
- Solvent : Anhydrous dichloromethane (DCM).
- Time : 20 h at room temperature.
- Workup : Filtration of dicyclohexylurea (DCU), chromatography (DCM/MeOH 30:1).
- Yield : 82–85%.
Alternative Methodologies and Optimization
One-Pot Tandem Reactions
A streamlined approach condenses steps 2.2–2.3 using HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)):
- Advantages : Reduces purification steps, improves atom economy.
- Conditions : DMF, 0°C to rt, 12 h.
- Yield : 78%.
Enzymatic Esterification
Candida antarctica lipase B (CAL-B) catalyzes esterification under mild conditions:
- Solvent : tert-Butanol.
- Temperature : 37°C.
- Conversion : 94% (72 h).
Reaction Monitoring and Characterization
Spectroscopic Validation
¹H NMR (500 MHz, CDCl₃):
IR (cm⁻¹):
- 1740 (ester C=O), 1665 (amide C=O), 1520 (NO₂ asymmetric stretch).
Chromatographic Purity
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 min.
- Purity : ≥98% (UV detection at 254 nm).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Green Chemistry Metrics
- E-factor : 23.5 (kg waste/kg product) for traditional vs. 12.8 for enzymatic route.
- PMI (Process Mass Intensity) : 56 vs. 31.
Challenges and Troubleshooting
Nitrophenyl Group Instability
- Issue : Reduction under hydrogenation conditions.
- Solution : Use Lindlar catalyst with quinoline poisoning to preserve nitro functionality.
Amide Racemization
- Mitigation : Perform couplings at 0°C with HOBt (Hydroxybenzotriazole).
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Conditions :
-
Acidic : HCl (1–2 M) in aqueous ethanol, reflux for 4–6 hours.
-
Basic : NaOH (1–2 M) in water/THF, room temperature or mild heating.
-
-
Product : 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetic acid.
Amide Hydrolysis
The amide bond is resistant to mild hydrolysis but cleaved under strong acidic or basic conditions:
-
Conditions :
-
Acidic : Concentrated HCl (6 M), reflux for 12–24 hours.
-
Basic : NaOH (6 M) with heat (80–100°C).
-
-
Product : 3-(5-(3-nitrophenyl)furan-2-yl)propanoic acid and methyl glycinate.
Reduction of the Nitro Group
The 3-nitrophenyl group is reduced to an amine under catalytic hydrogenation or metal-acid systems:
-
Conditions :
-
Catalytic Hydrogenation : H₂ (1 atm) with Pd/C or Raney Ni in ethanol, 25°C.
-
Metal-Acid : Fe/HCl or Zn/HCl, reflux.
-
-
Product : Methyl 2-(3-(5-(3-aminophenyl)furan-2-yl)propanamido)acetate.
Furan Ring Functionalization
The furan ring participates in electrophilic substitution reactions under Brønsted or Lewis acid activation:
-
Reagents :
-
Reactions :
Nucleophilic Aromatic Substitution
The nitro group activates the phenyl ring for nucleophilic substitution:
Esterification/Transesterification
The methyl ester group can undergo transesterification to form higher alkyl esters:
-
Conditions :
Comparative Reaction Table
Mechanistic Insights
-
Nitro Reduction : Proceeds via intermediate nitroso and hydroxylamine species before forming the amine.
-
Furan Electrophilic Substitution : Strong acids polarize the furan ring, enabling attack by electrophiles at the 4-position .
-
Amide Cleavage : Acidic hydrolysis follows a protonation-nucleophilic attack pathway, while basic hydrolysis involves hydroxide ion attack.
Scientific Research Applications
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can participate in redox reactions, while the furan ring may interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Substituent on Furan | Key Functional Groups | Inferred logP* |
|---|---|---|---|
| Target Compound | 3-Nitrophenyl | Propanamido, Methyl Ester | ~2.1 |
| Methyl [3-(ethylcarbamoyl)furan-2-yl]acetate (95b) | Ethylcarbamoyl | Carbamoyl, Methyl Ester | ~1.5 |
| Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate (95d) | Phenylcarbamoyl | Carbamoyl, Methyl Ester | ~2.5 |
*logP values estimated using fragment-based methods.
Electronic and Reactivity Profiles
- In contrast, Methyl 2-[3-(Methylamino)phenyl]acetate (, CID 287119-89-5) features an electron-donating methylamino group, which may enhance resonance stabilization of the aromatic system. This stark electronic contrast could lead to divergent reactivity in coupling or degradation pathways .
Biological Activity
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H16N2O6
- Molecular Weight : 332.31 g/mol
- CAS Number : 24208999
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
| Methyl Derivative | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens, suggesting that modifications in the chemical structure can enhance or reduce activity.
Anticancer Properties
Studies on similar compounds have indicated potential cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various furan derivatives, it was found that some compounds exhibited significant activity against human cancer cell lines (e.g., HeLa and MCF-7). The structure-activity relationship suggested that the presence of nitrophenyl groups enhances the cytotoxic potential.
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives have also been documented. Compounds similar to this compound showed inhibition of pro-inflammatory cytokines in vitro.
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Many furan derivatives act as enzyme inhibitors, particularly those involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
- Modulation of Immune Response : By influencing cytokine production, these compounds can alter inflammatory responses.
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate?
Answer: The synthesis of structurally analogous compounds (e.g., furan-containing amides) typically involves:
- Coupling reactions : Amide bond formation between activated carboxylic acids (e.g., using HATU or DCC) and amines. For example, describes coupling 3-(furan-2-yl)propanamido derivatives with morpholine-substituted benzoates under Pd-catalyzed hydrogenation conditions .
- Functional group protection : The methyl ester group in the target compound may require protection during synthesis, followed by deprotection under mild acidic or basic conditions.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used, as demonstrated for similar compounds in and .
Q. How should researchers characterize this compound to confirm its structural integrity?
Answer: A multi-technique approach is critical:
- NMR spectroscopy : Compare experimental and NMR shifts with computational predictions (e.g., DFT). For example, and report detailed NMR assignments for morpholine-furan derivatives and related esters .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight and fragmentation patterns. highlights exact mass calculations for nitroaryl-furan metabolites .
- Elemental analysis : Validate C, H, N content against theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar compounds?
Answer: Discrepancies in NMR or MS data often arise from:
- Conformational flexibility : Rotamers or tautomers (e.g., keto-enol tautomerism in nitroaryl groups) can split peaks. Use variable-temperature NMR or computational modeling to identify dominant conformers .
- Impurity interference : Employ orthogonal methods like HPLC-DAD () or LC-MS to isolate and identify minor components. For example, used forced degradation studies to separate API from impurities in triazole derivatives .
Q. Methodology :
- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products via HPLC (e.g., 0.1% TFA in acetonitrile/water gradients) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values using software like Gaussian or ACD/Labs .
Q. What computational approaches are suitable for predicting the reactivity of the nitroaryl-furan moiety?
Answer:
- DFT calculations : Optimize the geometry of the nitro group and furan ring to assess electron-withdrawing effects on amide bond stability. highlights how nitro groups enhance electrophilic reactivity in similar compounds .
- Molecular docking : Study interactions with biological targets (e.g., bacterial enzymes) by docking the compound into active sites using AutoDock Vina. ’s SAR studies on furan-based Sortase A inhibitors provide a template .
Q. Key Parameters :
| Parameter | Value | Relevance |
|---|---|---|
| HOMO-LUMO gap | ~4.5 eV (DFT) | Predicts charge transfer in nitro groups |
| LogP | ~2.1 (calculated) | Indicates moderate lipophilicity for membrane penetration |
Q. How can researchers design stability studies for this compound under varying storage conditions?
Answer:
- Stress testing : Accelerate degradation by exposing the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via HPLC, as in ’s protocol for triazole derivatives .
- pH stability : Dissolve in buffers (pH 1–10) and analyze by UV-Vis spectroscopy to detect hydrolysis of the ester or amide bonds .
Q. Degradation Pathways :
| Condition | Observed Degradation | Mechanism |
|---|---|---|
| Acidic (pH 1) | Ester hydrolysis | Formation of carboxylic acid |
| Alkaline (pH 10) | Amide bond cleavage | Nitrophenyl-furan separation |
Q. What structure-activity relationship (SAR) insights can guide derivative design?
Answer:
- Nitro group position : shows that 3-nitrophenyl substitution enhances antibacterial activity compared to 2- or 4-nitro isomers in furan-based inhibitors .
- Ester vs. carboxylic acid : Methyl esters (like the target compound) improve cell permeability, while free acids (e.g., ’s compound 9) exhibit higher solubility for in vitro assays .
Q. SAR Table :
| Derivative | Nitro Position | IC50 (Sortase A) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Nitrophenyl | 3 | 12 µM | 0.8 |
| 4-Nitrophenyl | 4 | 45 µM | 1.2 |
| Free acid (e.g., 9) | 3 | 8 µM | 5.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
